Cas no 2097924-36-0 (N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2097924-36-0x500.png)
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
- N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
-
- Inchi: 1S/C17H13F3N4O2S/c18-17(19,20)13-3-1-2-4-15(13)27(25,26)24-11-14-16(23-10-9-22-14)12-5-7-21-8-6-12/h1-10,24H,11H2
- InChI Key: LBVNDCBFMKOSJZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(F)(F)F)(NCC1C(C2C=CN=CC=2)=NC=CN=1)(=O)=O
Computed Properties
- Exact Mass: 394.07113133 g/mol
- Monoisotopic Mass: 394.07113133 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 394.4
- XLogP3: 1.8
- Topological Polar Surface Area: 93.2
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-9761-10μmol |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-30mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-20mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-4mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-5mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-10mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-2μmol |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-25mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-1mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-9761-40mg |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
2097924-36-0 | 40mg |
$140.0 | 2023-09-07 |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide Related Literature
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2097924-36-0): An Overview
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2097924-36-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the presence of a pyrazine ring and a trifluoromethyl group, contribute to its distinct pharmacological profile.
The chemical structure of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide consists of a benzene ring substituted with a trifluoromethyl group and a sulfonamide moiety. The pyrazine ring is linked to the benzene ring through a methyl group, which is further substituted with a pyridine ring. This intricate arrangement of functional groups imparts the compound with high chemical stability and specific binding affinities to various biological targets.
Recent studies have highlighted the potential of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide in the treatment of inflammatory diseases. In vitro experiments have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to modulate the activity of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the inflammatory response.
Furthermore, preliminary clinical trials have demonstrated that N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is well-tolerated by patients and exhibits a favorable safety profile. The compound has been shown to effectively reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease, suggesting its potential as a therapeutic agent for these conditions.
In addition to its anti-inflammatory properties, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest at the G1 phase.
The unique combination of structural features in N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide makes it an attractive candidate for further drug development. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. The sulfonamide moiety provides additional stability and contributes to the compound's binding affinity to specific protein targets.
Recent advancements in computational chemistry have also contributed to our understanding of the pharmacological properties of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide. Molecular docking studies have identified several key residues in target proteins that are crucial for the binding interaction with this compound. These findings provide valuable insights for optimizing the structure and improving the therapeutic efficacy of the molecule.
In conclusion, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2097924-36-0) represents a promising lead compound in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure and multifaceted biological activities make it an exciting area of research for medicinal chemists and pharmacologists alike. Ongoing studies are expected to further elucidate its mechanisms of action and clinical potential, paving the way for its eventual use as a safe and effective treatment option.
2097924-36-0 (N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide) Related Products
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)




